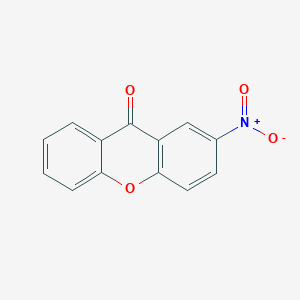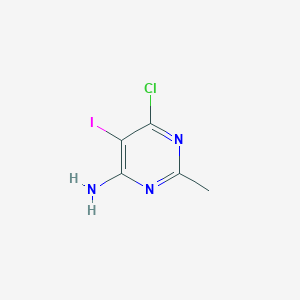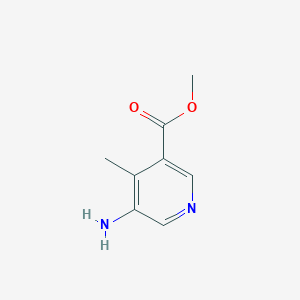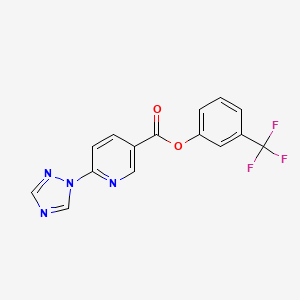
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .
Synthesis Analysis
The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of “3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including the compound , have been investigated as promising anticancer agents . These derivatives were tested against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety assessments revealed proper selectivity against both normal and cancerous cell lines.
Biochemical Reagent
3-(Trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate serves as a biochemical reagent . Its specific applications in this context may include studies related to enzymatic reactions, protein interactions, or other biochemical processes.
Scaffold for Drug Design
Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring, are valuable scaffolds in drug design. These structures can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties . Researchers explore the compound’s potential as a scaffold for developing novel drugs.
Aromatase Inhibitors
Molecular docking studies have investigated the binding modes of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate within the binding pocket of aromatase enzyme . Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Understanding the binding interactions can guide the design of more effective inhibitors.
Pyrazolo-Pyrimidine Synthesis
The compound can participate in the synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine by reacting with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . Pyrazolo-pyrimidines have diverse applications, including potential bioactivity.
Chemical Property Investigations
Researchers have explored the chemical properties of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, including melting point, boiling point, density, and molecular weight . These investigations contribute to our understanding of its behavior in various contexts.
Direcciones Futuras
The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPMXHRKXICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)
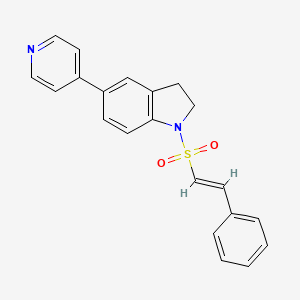
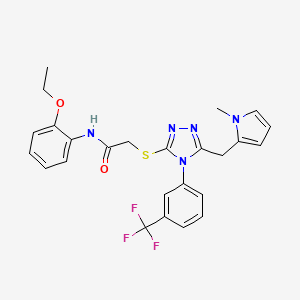
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)
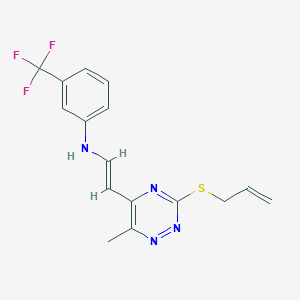
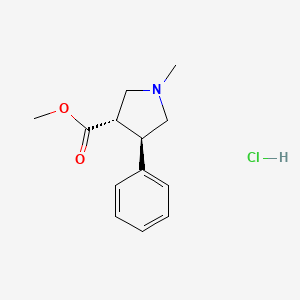
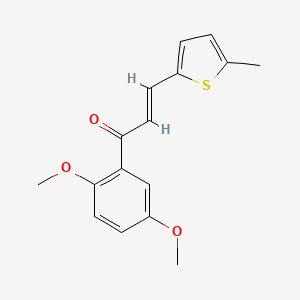
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
